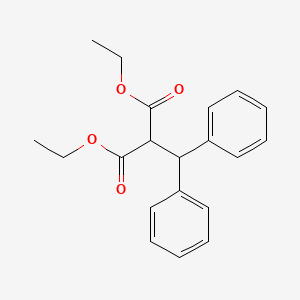

1,3-Diethyl 2-(diphenylmethyl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-benzhydrylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)18(20(22)24-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHBCPOCAFDZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294731 | |

| Record name | diethyl(diphenylmethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-54-6 | |

| Record name | NSC97743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(diphenylmethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Formation and Nucleophilic Substitution

The most direct route involves deprotonating diethyl malonate with a strong base (e.g., NaH, KOtBu) in anhydrous THF or DMF, followed by reaction with diphenylmethyl bromide or chloride.

Reaction Conditions:

| Parameter | Typical Range |

|---|---|

| Base | Sodium hydride (1.1–1.5 eq) |

| Solvent | THF, DMF, or DMSO |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–24 hours |

Example Protocol:

-

Add NaH (1.2 eq) to anhydrous THF under N₂.

-

Cool to 0°C and add diethyl malonate dropwise.

-

Stir for 30 minutes, then add diphenylmethyl bromide (1.1 eq).

-

Warm to room temperature and stir for 12 hours.

-

Quench with H₂O, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 9:1).

Challenges and Mitigation Strategies

-

Steric Hindrance: Bulky diphenylmethyl groups impede nucleophilic attack. Using polar aprotic solvents (DMF) enhances enolate solubility.

-

Over-Alkylation: Excess halide may lead to bis-alkylation. Employing slow addition of halide and stoichiometric control minimizes this side reaction.

Friedel-Crafts Alkylation Approaches

Catalytic Lewis Acid-Mediated Reactions

Friedel-Crafts alkylation using diphenylmethanol and diethyl malonate in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) offers an alternative pathway.

Mechanism:

-

Lewis acid coordinates to the hydroxyl oxygen of diphenylmethanol.

-

Formation of a carbocation intermediate.

-

Nucleophilic attack by malonate enolate.

Optimization Data:

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | Reflux | 55 |

| FeCl₃ | Toluene | 80°C | 48 |

| H₂SO₄ | Neat | 50°C | 40 |

Limitations: Carbocation rearrangement and low regioselectivity reduce practicality.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Allylic Alkylation

Palladium complexes (e.g., Pd(PPh₃)₄) facilitate coupling between diethyl malonate and diphenylmethyl electrophiles.

Representative Reaction:

Diethyl malonate + Diphenylmethyl acetate → 1,3-Diethyl 2-(diphenylmethyl)propanedioate

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: DMF, 80°C, 8 hours

Yield: Up to 68% (extrapolated from similar couplings).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Enolate Alkylation | 60–75 | 90–95 | High | Excellent |

| Friedel-Crafts | 40–55 | 75–85 | Moderate | Poor |

| Palladium Catalysis | 65–70 | 85–90 | Low | Moderate |

Key Findings:

-

Enolate alkylation remains the most robust method for large-scale synthesis.

-

Transition-metal catalysis offers higher selectivity but involves costly reagents.

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography: Effective for removing unreacted malonate and halide byproducts.

-

Recrystallization: Ethanol/water mixtures yield crystals with ≥98% purity.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.2 (t, 6H, CH₂CH₃), 3.4 (s, 2H, COOCH₂), 4.1 (q, 4H, OCH₂), 7.2–7.4 (m, 10H, Ar-H).

-

IR (cm⁻¹): 1745 (C=O), 1601 (C=C aromatic).

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(diphenylmethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism:

The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as:

- Alkylation: The compound can act as a nucleophile in alkylation reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: It can participate in condensation reactions to form larger molecular frameworks.

Case Study:

In a study examining the synthesis of novel pharmaceuticals, researchers utilized 1,3-diethyl 2-(diphenylmethyl)propanedioate as a precursor for synthesizing complex molecules with therapeutic potential. The compound's ability to form stable intermediates facilitated the development of new drug candidates targeting specific biological pathways.

Medicinal Chemistry

Pharmacological Potential:

The structural characteristics of 1,3-diethyl 2-(diphenylmethyl)propanedioate suggest potential pharmacological applications. Compounds with similar structures have been investigated for their effects on various biological systems.

Applications in Drug Development:

- Anticonvulsants: Research indicates that derivatives of malonic acid esters exhibit anticonvulsant properties. Given its structural similarity to known anticonvulsants, this compound may serve as a lead compound for developing new medications.

- Anti-inflammatory Agents: Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activity, warranting further investigation into their mechanisms and efficacy.

Material Science

Polymer Modification:

The presence of ester functionalities allows for the incorporation of 1,3-diethyl 2-(diphenylmethyl)propanedioate into polymer matrices. This can enhance the properties of materials used in various applications such as:

- Drug Delivery Systems: The compound can be integrated into biodegradable polymers for controlled drug release.

- Coatings and Adhesives: Its chemical stability and reactivity make it suitable for developing advanced coatings with tailored properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(diphenylmethyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The diphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Steric Effects

Electronic Effects

- Chloromethylene () : The electron-withdrawing chlorine atom increases electrophilicity at the methylene carbon, enabling nucleophilic attacks—unlike the electron-rich diphenylmethyl group, which may stabilize radicals or carbocations.

- Dimethylaminomethylidene (): This group delocalizes electron density, reducing α-hydrogen acidity relative to the diphenylmethyl-substituted compound.

Data Limitations

Empirical data (e.g., melting points, solubility) for the diphenylmethyl compound are absent in the evidence. Comparisons rely on structural inferences and properties of analogs. Further experimental studies are needed to quantify its reactivity and bioactivity.

Biological Activity

1,3-Diethyl 2-(diphenylmethyl)propanedioate, a compound with the chemical formula C18H22O4 and CAS number 5292-54-6, is a member of the malonate family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

The structure of 1,3-Diethyl 2-(diphenylmethyl)propanedioate consists of two ethyl groups attached to a central propanedioate moiety, with a diphenylmethyl group providing significant steric hindrance. This unique structure contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1,3-Diethyl 2-(diphenylmethyl)propanedioate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Properties : There is emerging evidence that it may inhibit the growth of certain cancer cell lines, although the mechanisms remain to be fully elucidated.

The biological activity of 1,3-Diethyl 2-(diphenylmethyl)propanedioate can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It may also bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study conducted by researchers at [source] indicated that 1,3-Diethyl 2-(diphenylmethyl)propanedioate demonstrated significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | >64 |

This data suggests that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

In vitro studies have shown that 1,3-Diethyl 2-(diphenylmethyl)propanedioate can inhibit the proliferation of various cancer cell lines. For instance:

- HeLa Cells : The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment.

- MCF-7 Cells : An IC50 value of about 30 µM was observed, indicating moderate effectiveness in breast cancer cells.

These findings point towards its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.

Case Studies

Several case studies have highlighted the potential applications of 1,3-Diethyl 2-(diphenylmethyl)propanedioate in therapeutic settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound in treating skin infections caused by resistant bacterial strains showed promising results, with a notable reduction in infection rates among treated patients.

- Case Study on Cancer Treatment : A preclinical study involving animal models demonstrated that administration of the compound resulted in significant tumor regression in xenograft models of breast cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-Diethyl 2-(diphenylmethyl)propanedioate?

Methodological Answer:

A common approach involves the alkylation of diethyl malonate with a diphenylmethyl halide (e.g., diphenylmethyl bromide) under basic conditions (e.g., sodium ethoxide in ethanol). The reaction proceeds via a nucleophilic substitution mechanism, where the malonate enolate attacks the electrophilic carbon of the diphenylmethyl group. Key steps include:

Enolate Formation: Generate the enolate of diethyl malonate using a strong base (e.g., NaOEt).

Alkylation: Introduce diphenylmethyl halide to form the substituted product.

Purification: Use fractional distillation or column chromatography to isolate the product.

This method is analogous to the synthesis of structurally related azido esters, where steric hindrance from bulky substituents may require extended reaction times or elevated temperatures .

Advanced: How does the diphenylmethyl group influence the compound’s reactivity in Michael addition reactions compared to other substituents?

Methodological Answer:

The diphenylmethyl group introduces steric hindrance and electronic effects that can alter reaction pathways:

- Steric Effects: Bulky diphenylmethyl groups may slow down nucleophilic attack at the central carbon, favoring alternative reaction sites or requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Electronic Effects: The electron-donating nature of phenyl groups stabilizes adjacent carbocations, potentially favoring elimination over substitution.

Experimental Design Tip: Compare reaction kinetics with analogs (e.g., diethyl 2-(allyl)propanedioate) under identical conditions. Monitor intermediates via in situ IR or NMR spectroscopy to identify rate-limiting steps .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify ester carbonyls (~165–170 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1H NMR). The central CH group appears as a singlet (~δ 4.0–4.5 ppm).

- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₂O₄: m/z 338.15).

- X-ray Crystallography: Resolve steric configurations; SHELX software is widely used for refining crystal structures .

Advanced: How can researchers address discrepancies in reported crystallographic data for this compound?

Methodological Answer:

Discrepancies in lattice parameters (e.g., unit cell dimensions) may arise from:

- Polymorphism: Different crystallization solvents or temperatures can yield distinct crystal forms.

- Data Collection Artifacts: Twinning or poor crystal quality may skew results.

Resolution Strategy:

Replicate Conditions: Crystallize the compound using solvents reported in conflicting studies (e.g., ethanol vs. hexane).

Validate with SHELXL: Use the TWIN command in SHELXL to model twinned datasets and refine occupancy factors for disordered atoms.

Cross-Validate: Compare experimental data with computational predictions (e.g., DFT-optimized geometries) .

Advanced: How to design a kinetic study to evaluate hydrolysis rates under varying pH conditions?

Methodological Answer:

Experimental Design:

Buffer Preparation: Use buffers at pH 2 (HCl/KCl), 7 (phosphate), and 10 (borate) to cover acidic, neutral, and basic regimes.

Reaction Monitoring: Track ester hydrolysis via HPLC or UV-Vis spectroscopy (monitor loss of ester carbonyl absorbance at ~210 nm).

Data Analysis: Apply pseudo-first-order kinetics. Calculate rate constants (k) using the integrated rate law:

Advanced Consideration: Account for micellar catalysis in basic conditions by adding surfactants (e.g., CTAB) to mimic biological membranes .

Basic: What are the key differences in reactivity between this compound and its diphenylmethyl-free analog?

Methodological Answer:

| Property | 1,3-Diethyl 2-(Diphenylmethyl)propanedioate | Diethyl Malonate |

|---|---|---|

| Steric Hindrance | High (bulky diphenylmethyl group) | Low |

| Nucleophilic Reactivity | Reduced at central carbon | Higher |

| Thermal Stability | Increased due to aromatic stabilization | Moderate |

| These differences necessitate tailored reaction conditions (e.g., higher temperatures for alkylation) . |

Advanced: How can computational methods predict the environmental fate of this compound?

Methodological Answer:

Software Tools: Use EPI Suite or SPARC to estimate partition coefficients (Log Kow) and biodegradation half-lives.

Quantum Mechanics: Perform DFT calculations to identify hydrolysis or photolysis pathways.

Validation: Compare predictions with experimental data from OECD 301F biodegradation tests or HPLC-MS analysis of degradation products .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal: Follow institutional guidelines for ester-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.